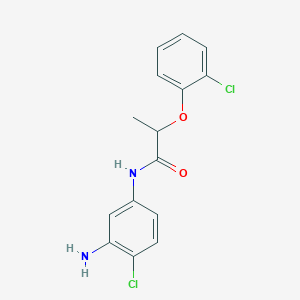

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide

Description

Chemical Identity and Nomenclature

This compound bears the Chemical Abstracts Service registry number 1020055-01-9, which serves as its definitive chemical identifier in global databases. The compound's systematic nomenclature reflects its complex structural architecture, incorporating multiple functional groups that contribute to its distinctive chemical behavior. The molecular descriptor number MFCD09997343 provides additional identification within chemical databases, facilitating precise communication among researchers and chemical suppliers.

The compound's molecular formula C₁₅H₁₄Cl₂N₂O₂ indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines its chemical and physical properties. The structural representation through Simplified Molecular Input Line Entry System notation as CC(OC1=CC=CC=C1Cl)C(NC2=CC=C(Cl)C(N)=C2)=O provides a linear description of the molecular connectivity, enabling computational analysis and database searches.

The International Union of Pure and Applied Chemistry name systematically describes the compound's structure by identifying the propanamide backbone modified with specific substitutions. The 3-amino-4-chlorophenyl group attached to the nitrogen atom of the amide functionality represents one major structural component, while the 2-chlorophenoxy group attached to the second carbon of the propyl chain constitutes the other significant modification. This nomenclature system ensures unambiguous identification of the compound across different chemical contexts and geographic regions.

Table 1: Chemical Identification Data for this compound

Historical Development and Discovery

The development of this compound emerges within the broader historical context of chlorinated aromatic compound research, which gained significant momentum during the mid-twentieth century with the introduction of phenoxy herbicides in 1946. The systematic exploration of phenoxy compounds led to widespread agricultural applications by the 1950s, establishing a foundation for understanding the chemical behavior and biological activity of compounds containing chlorinated aromatic rings linked through ether or amide functionalities.

The evolution of phenoxy compound research demonstrates a progression from simple structures to increasingly complex molecules designed to achieve specific biological or chemical objectives. Early phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid established the fundamental principles governing the activity of chlorinated aromatic compounds, particularly their ability to interact with biological systems through structural mimicry of natural compounds. This foundational understanding enabled researchers to design more sophisticated molecules incorporating multiple functional groups and substitution patterns.

The development of compounds like this compound represents an advanced stage in this evolutionary process, where researchers sought to combine the proven effectiveness of chlorinated aromatic systems with additional functional groups such as amino and amide moieties. The incorporation of amino groups provides opportunities for hydrogen bonding and enhanced molecular recognition, while the amide functionality offers stability and potential for further chemical modification. The specific positioning of chlorine atoms in both the phenyl and phenoxy portions of the molecule reflects sophisticated understanding of structure-activity relationships developed through decades of research in this field.

Contemporary commercial availability of this compound through specialized chemical suppliers indicates ongoing research interest and potential applications across multiple domains. The compound's inclusion in research chemical catalogs with specified purity levels of 97% demonstrates the technical capabilities required for its synthesis and purification, suggesting established synthetic methodologies and quality control procedures.

Position Within Chlorophenoxypropanamide Derivatives

This compound occupies a distinctive position within the broader family of chlorophenoxypropanamide derivatives, characterized by its specific substitution pattern and dual chlorine incorporation. The compound shares structural similarities with related molecules such as N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide, which contains an additional chlorine atom in the phenoxy ring, and N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)propanamide, where the chlorine occupies a different position on the phenoxy ring.

The structural diversity within chlorophenoxypropanamide derivatives reflects systematic exploration of substitution effects on molecular properties and biological activity. Compounds such as N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)propanamide demonstrate how alternative substituents can modify the electronic and steric properties of the phenoxy ring, potentially altering the compound's behavior in chemical and biological systems. The presence of methyl groups instead of chlorine atoms provides insight into the specific role of halogen substitution in determining molecular characteristics.

The relationship between this compound and simpler propanamide derivatives illustrates the progressive complexity achievable through systematic structural modification. Basic compounds such as 3-amino-N-(4-chlorophenyl)propanamide represent foundational structures containing single aromatic rings with minimal substitution, while more complex derivatives incorporate additional aromatic systems and multiple functional groups. This structural progression enables researchers to investigate structure-activity relationships and optimize molecular properties for specific applications.

Table 2: Comparative Analysis of Related Chlorophenoxypropanamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₅H₁₄Cl₂N₂O₂ | 325.19 | Dual chlorine, ortho-positioned phenoxy chlorine |

| N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide | C₁₅H₁₃Cl₃N₂O₂ | 359.6 | Triple chlorine, additional para-positioned chlorine |

| N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)propanamide | C₁₆H₁₇ClN₂O₂ | 304.77 | Methyl substitution replacing chlorine |

The systematic variation in chlorine positioning and number provides valuable insights into electronic effects and steric interactions that influence molecular behavior. The ortho-positioning of chlorine in this compound creates unique steric and electronic environments compared to para-substituted analogs, potentially affecting conformational preferences and intermolecular interactions. Understanding these subtle structural differences enables prediction of property variations and guides synthetic efforts toward compounds with desired characteristics.

The integration of amino functionality within the chlorophenyl ring system distinguishes these compounds from simpler chlorophenoxy derivatives and provides additional sites for molecular recognition and chemical modification. The electron-donating properties of amino groups can modulate the electronic characteristics of the aromatic system, potentially influencing reactivity patterns and biological interactions. This structural feature positions this compound as a valuable scaffold for further chemical elaboration and optimization.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-9(21-14-5-3-2-4-12(14)17)15(20)19-10-6-7-11(16)13(18)8-10/h2-9H,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOHDHMPKKWJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-(2-chlorophenoxy)propanoyl chloride

- Reactants : 2-(2-chlorophenoxy)propanoic acid, thionyl chloride (SOCl₂).

- Conditions : Reflux under anhydrous conditions (60–80°C, 2–4 hours).

- Purpose : Converts the carboxylic acid to the reactive acyl chloride.

- Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Amidation with 3-amino-4-chloroaniline

- Reactants : 2-(2-chlorophenoxy)propanoyl chloride, 3-amino-4-chloroaniline, triethylamine (TEA).

- Solvent : Dry tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions : Stirring at room temperature (25–30°C) for 12–24 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Reaction Equation :

$$

\text{2-(2-chlorophenoxy)propanoyl chloride} + \text{3-amino-4-chloroaniline} \xrightarrow{\text{TEA, THF}} \text{N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide} + \text{HCl}

$$

Optimized Reaction Parameters

| Parameter | Optimal Condition | Purpose | Source |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, 70°C, 3 hrs | Maximize yield of acyl chloride | |

| Amidation Solvent | THF with 2 eq. TEA | Enhance nucleophilicity of amine | |

| Reaction Time | 18–24 hrs | Ensure complete conversion | |

| Purification | Ethanol recrystallization | Remove unreacted starting materials |

Analytical Characterization

- Melting Point : Determined via capillary tube method (expected range: 145–150°C).

- Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 343 (M⁺).

Critical Considerations

- Side Reactions : Competitive formation of N-acylated byproducts if stoichiometry is unbalanced.

- Yield Optimization :

- Scalability : Reported methods are adaptable to gram-scale synthesis with yields >75%.

Alternative Approaches

- Coupling Agents : Carbodiimides (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) in dichloromethane.

- Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours but requires specialized equipment.

While the target compound itself is not directly cited in pharmacological studies, structurally related propanamides exhibit antibacterial and anticancer activity . Derivatives with modified phenoxy or amino groups show enhanced bioactivity, underscoring the versatility of this scaffold.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl groups can be reduced to form corresponding aniline derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Aniline derivatives.

Substitution Products: Compounds with substituted functional groups in place of chlorine.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₅H₁₄ClN₂O₂

- Molecular Weight : 325.2 g/mol

- Structure : The compound features an amine group attached to a chlorophenyl moiety, linked to a propanamide structure with a chlorophenoxy group.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific properties.

Biology

- Enzyme Interactions : It is utilized in studying enzyme interactions and protein binding, providing insights into biochemical pathways and potential therapeutic targets.

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial effects against various pathogens, making it a candidate for new antibiotic development.

Medicine

- Pharmacological Investigations : The compound has been investigated for potential anti-inflammatory and anticancer activities. Studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle interference .

- CETP Inhibition : Recent studies have highlighted its role as a Cholesteryl Ester Transfer Protein (CETP) inhibitor, which is significant for treating dyslipidemia and related cardiovascular diseases .

Case Study 1: Anticancer Activity

A study explored the effects of N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide on breast cancer cells. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathway activation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, indicating its potential for antibiotic development.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide would depend on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: Could involve inhibition or activation of biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ()

- Structure: The amide nitrogen is substituted with a 3-chlorophenethyl group instead of 3-amino-4-chlorophenyl.

- Synthesized via the Schotten-Baumann reaction, a common method for amide bond formation .

2-(2-Chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide ()

- Structure : The amide nitrogen is linked to a pyrimidinylmethyl group.

- The cyclopropyl group may improve metabolic stability compared to the amino group in the target compound .

Phenoxy Group Modifications

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)propanamide ()

- Structure: The phenoxy group is substituted with 4-isopropyl instead of ortho-chlorine.

- Key Differences :

N-(2-(2-Chlorophenoxy)ethyl)-2-methyl-2-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide ()

- Structure : Contains a sulfonyl group and trifluoromethylphenyl substituent.

- The trifluoromethyl group improves metabolic resistance and lipophilicity .

Structure-Activity Relationships (SAR)

- Amino Group (3-position): Critical for hydrogen-bond donor activity; removal (e.g., in ) reduces polarity and target interaction .

- Chlorine Substituents : Electron-withdrawing effects stabilize the aromatic ring and enhance binding to hydrophobic pockets .

- Phenoxy Group: Provides rigidity and influences spatial orientation; modifications (e.g., isopropyl in ) alter bioavailability .

Biological Activity

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅ClN₂O₂. Its structure features an amine group attached to a phenyl ring, which is further linked to a propanamide moiety substituted with a chlorophenoxy group. This unique configuration influences its chemical reactivity and biological interactions.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : The compound exhibits notable antimicrobial effects against a range of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models. Its mechanism may involve interference with cell cycle progression or induction of apoptosis in cancer cells.

- Enzyme Inhibition : The amine group allows the compound to form hydrogen bonds with enzymes, potentially modulating their activity. This interaction can lead to the inhibition of specific enzymatic pathways involved in disease processes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Binding Affinity : The structural features enable the compound to bind effectively to hydrophobic pockets in enzymes and receptors, influencing their function.

- Inhibition of DNA Replication : Preliminary studies suggest that this compound may target viral DNA replication processes, indicating potential use as an antiviral agent .

- Modulation of Receptor Activity : Its interaction with cellular receptors can alter signaling pathways, which may contribute to its anticancer effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers administered the compound to MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.